molecular formula C15H16F5NO4 B13384249 Boc-pentafluoro-D-beta-homophenylalanine

Boc-pentafluoro-D-beta-homophenylalanine

Cat. No.: B13384249
M. Wt: 369.28 g/mol
InChI Key: BXJBNSOJUYXDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-pentafluoro-D-beta-homophenylalanine is a fluorinated amino acid derivative used primarily in proteomics research. It is characterized by the presence of a pentafluorophenyl group and a Boc (tert-butoxycarbonyl) protecting group. The molecular formula of this compound is C15H16F5NO4, and its molecular weight is 369.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-pentafluoro-D-beta-homophenylalanine typically involves the protection of the amino group with a Boc group, followed by the introduction of the pentafluorophenyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Boc-pentafluoro-D-beta-homophenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Boc-pentafluoro-D-beta-homophenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-pentafluoro-D-beta-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The pentafluorophenyl group can interact with other molecular entities through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can affect the overall stability and activity of the proteins and peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-pentafluoro-D-beta-homophenylalanine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the pentafluorophenyl group. These features make it particularly useful in proteomics research and the study of protein-ligand interactions .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBNSOJUYXDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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